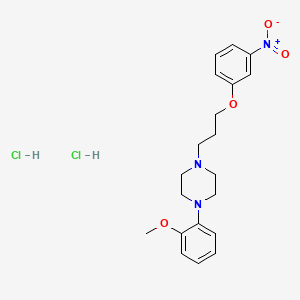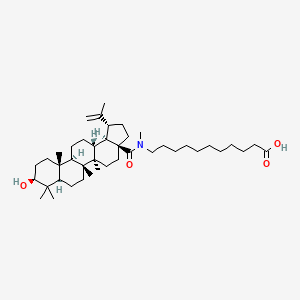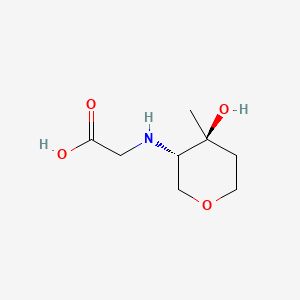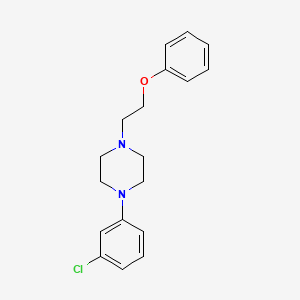
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and nitrophenoxypropyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzene, nitrophenol, and propyl halides. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.
化学反応の分析
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.
Phenylpiperazines: Compounds like 1-(2,3-dimethoxyphenyl)piperazine (DMPP) and 1-(4-methoxyphenyl)piperazine (MeOPP).
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is unique due to the presence of both methoxyphenyl and nitrophenoxypropyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific molecular targets and its overall pharmacological profile.
特性
CAS番号 |
84344-54-7 |
|---|---|
分子式 |
C20H27Cl2N3O4 |
分子量 |
444.3 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[3-(3-nitrophenoxy)propyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O4.2ClH/c1-26-20-9-3-2-8-19(20)22-13-11-21(12-14-22)10-5-15-27-18-7-4-6-17(16-18)23(24)25;;/h2-4,6-9,16H,5,10-15H2,1H3;2*1H |
InChIキー |
ZMPAXWZRHMMJKY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)




